3,5-Diamino-2,4,6-triiodobenzoic acid

Descripción general

Descripción

3,5-Diamino-2,4,6-triiodobenzoic acid is a chemical compound with the molecular formula C₇H₅I₃N₂O₂ and a molecular weight of 529.84 g/mol . It is a metabolite of hydrochloric acid and has been used in sample preparation for roentgenographic techniques . This compound is also utilized in the preparation of methylating agents for mass spectrometric analysis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diamino-2,4,6-triiodobenzoic acid involves the iodination of 3,5-diaminobenzoic acid. The process typically uses sulfuric acid, potassium iodide, and hydrogen peroxide as reactants . The reaction proceeds in a solvent environment to produce a crude product, which is then ammoniated to form an ammonium salt. This salt is subsequently acidified to yield the final product .

Industrial Production Methods

The industrial production method for this compound is designed to be cost-effective and environmentally friendly. It avoids the use of toxic chlorine gas and dangerous reagents like potassium iodate, making the process safer and more suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

3,5-Diamino-2,4,6-triiodobenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions.

Reduction: It can also undergo reduction reactions.

Substitution: The amino groups in the compound can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include iodine chloride (ICl) for iodination and hydrogen peroxide for oxidation . The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, iodination of 3,5-diaminobenzoic acid results in the formation of this compound .

Aplicaciones Científicas De Investigación

3,5-Diamino-2,4,6-triiodobenzoic acid has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 3,5-Diamino-2,4,6-triiodobenzoic acid involves its interaction with various molecular targets and pathways. As a metabolite of diatrizoate, it exhibits mutagenic and cytotoxic properties . The exact molecular targets and pathways involved in these effects are still under investigation.

Comparación Con Compuestos Similares

Similar Compounds

3-Amino-2,4,6-triiodobenzoic acid: Used in the preparation of polymeric hydrogel-based particles for vascular embolization.

Diatrizoic acid: A contrast agent used in X-ray diagnostics.

Uniqueness

3,5-Diamino-2,4,6-triiodobenzoic acid is unique due to its specific structure and properties. Its ability to act as a metabolite of diatrizoate and its use in various scientific applications make it distinct from other similar compounds .

Actividad Biológica

3,5-Diamino-2,4,6-triiodobenzoic acid (DTB) is a compound of significant interest in various scientific fields due to its unique biological activities and applications. This article explores the biological activity of DTB, focusing on its mechanisms of action, effects on cellular processes, and potential applications in cancer research and medical imaging.

Chemical Structure and Properties

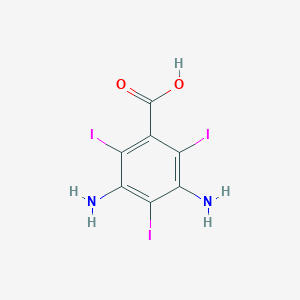

This compound has the molecular formula and features three iodine atoms and two amino groups attached to a benzoic acid backbone. The presence of multiple iodine atoms enhances its electron density, making it particularly effective as a contrast agent in radiographic imaging.

Targeting Cellular Processes

DTB primarily affects cellular processes through the following mechanisms:

- Induction of Cell Death : Research indicates that DTB can induce apoptosis in tumor cells. This effect is mediated through the generation of reactive oxygen species (ROS), which lead to oxidative stress and subsequent cell death.

- Inhibition of Auxin Transport : In plant systems, DTB acts as an auxin transport inhibitor. By interfering with auxin signaling pathways, it alters plant growth and development, demonstrating its versatility as a biochemical agent.

Pharmacokinetics

The pharmacokinetics of DTB involve its absorption, distribution, metabolism, and excretion (ADME). In biological systems, it is absorbed by tissues and distributed primarily to areas of active growth or metabolic activity. The compound's stability and reactivity are influenced by its iodine content.

Biological Activity in Cancer Research

DTB is recognized for its potential applications in cancer research. It serves as a reference material for studies involving:

- Mutagenicity and Cytotoxicity : Studies have shown that DTB exhibits mutagenic properties, which may contribute to its effectiveness in targeting cancer cells. This characteristic is crucial for understanding the compound's safety profile and therapeutic potential.

- Cellular Interaction Studies : Investigations into how DTB interacts with various cellular systems have highlighted its ability to modulate signaling pathways involved in cell proliferation and survival.

Case Studies

- Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that DTB can significantly reduce cell viability at specific concentrations. For instance, one study reported a dose-dependent decrease in viability in breast cancer cell lines treated with DTB.

- Animal Models : Animal studies investigating the effects of DTB on tumor growth have shown promising results. Mice treated with DTB exhibited reduced tumor sizes compared to control groups, suggesting potential for therapeutic use .

Applications in Medical Imaging

Due to its high iodine content, DTB is utilized as a contrast agent in radiographic imaging. Its properties allow for enhanced visibility of vascular structures during imaging procedures:

- X-ray Contrast Agent : The compound's ability to absorb X-rays more effectively than surrounding tissues makes it an invaluable tool in diagnostic imaging. This application is particularly beneficial for visualizing blood vessels and organs during radiographic examinations .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

3,5-diamino-2,4,6-triiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5I3N2O2/c8-2-1(7(13)14)3(9)6(12)4(10)5(2)11/h11-12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQCZMZLABPEME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1I)N)I)N)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5I3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67032-28-4 (hydrochloride salt) | |

| Record name | 3,5-Diamino-2,4,6-triiodobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005505168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20203596 | |

| Record name | 3,5-Diamino-2,4,6-triiodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5505-16-8 | |

| Record name | 3,5-Diamino-2,4,6-triiodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5505-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diamino-2,4,6-triiodobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005505168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Diamino-2,4,6-triiodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-diamino-2,4,6-triiodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 3,5-diamino-2,4,6-triiodobenzoic acid contribute to its suitability as an X-ray contrast agent precursor?

A2: The presence of three iodine atoms in the molecule is key. Iodine, being a heavy atom, effectively absorbs X-rays. This property allows compounds containing this compound derivatives to attenuate X-rays passing through the body, creating contrast on radiographic images. [] The presence of amino groups allows for further modifications to enhance solubility and pharmacological properties. []

Q2: What are some specific derivatives of this compound used as X-ray contrast agents, and what are their advantages?

A3: One prominent example is diatrizoic acid (N,N′-diacetyl-3,5-diamino-2,4,6-triiodobenzoic acid). This compound, available as both sodium and methylglucamine salts, demonstrates excellent water solubility and a favorable safety profile. [] Urografin, a mixture of these salts, provides enhanced vascular contrast compared to earlier agents like Diaginol (sodium acetrizoate) and Diodone. []

Q3: Are there any challenges associated with this compound itself that necessitate its derivatization for use in X-ray imaging?

A4: Yes, this compound is known to be relatively unstable. [] This instability makes it unsuitable for direct use as an X-ray contrast agent. By converting it into more stable derivatives like 3,5-diacetamido-2,4,6-triiodobenzoic acid, its stability and suitability for medical applications are significantly improved. []

Q4: How is the development of new analytical methods contributing to a better understanding of this compound and its derivatives?

A5: Researchers are actively exploring innovative analytical techniques for characterizing this compound and its degradation products. For example, novel ion-selective electrodes have shown promise in selectively detecting both diatrizoate sodium and its potentially toxic degradation product, this compound, with high sensitivity. [] This advancement allows for improved impurity profiling and stability assessments of diatrizoate-based formulations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.